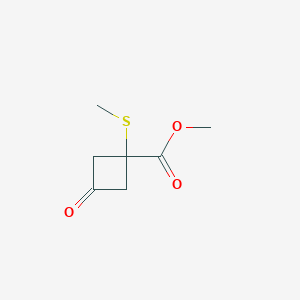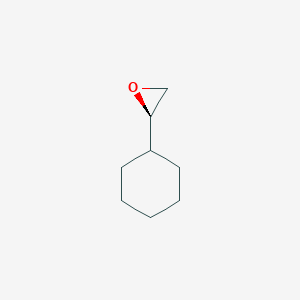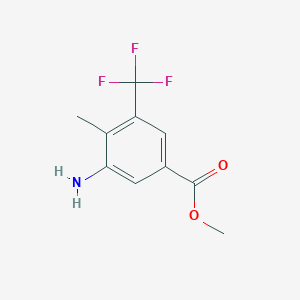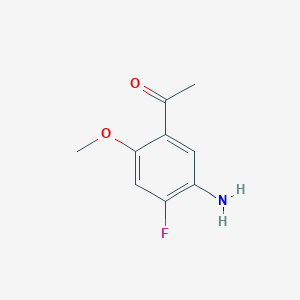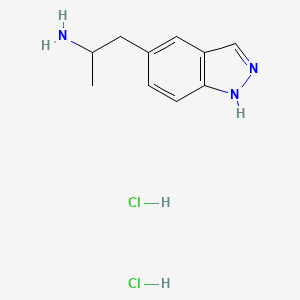
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2N3. It is a derivative of indazole, a bicyclic heterocycle containing nitrogen atoms.
Vorbereitungsmethoden
The synthesis of 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the alkylation of indazole with a suitable alkyl halide, followed by amination and subsequent conversion to the dihydrochloride salt. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and alkyl halides to introduce different substituents on the indazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 1-(1H-indazol-5-yl)propan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
1-(1H-indazol-5-yl)propan-2-amine dihydrochloride can be compared with other similar compounds, such as:
1-(1H-indazol-4-yl)propan-2-amine dihydrochloride: This compound has a similar structure but differs in the position of the indazole ring substitution.
1-(1H-imidazol-2-yl)propan-1-amine dihydrochloride: This compound contains an imidazole ring instead of an indazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern on the indazole ring, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C10H15Cl2N3 |
|---|---|
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
1-(1H-indazol-5-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C10H13N3.2ClH/c1-7(11)4-8-2-3-10-9(5-8)6-12-13-10;;/h2-3,5-7H,4,11H2,1H3,(H,12,13);2*1H |
InChI-Schlüssel |
WIBVFPZGKJQICH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1=CC2=C(C=C1)NN=C2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(tert-butoxy)carbonyl]-3-(methoxycarbonyl)piperidine-4-carboxylic acid, Mixture of diastereomers](/img/structure/B15300981.png)
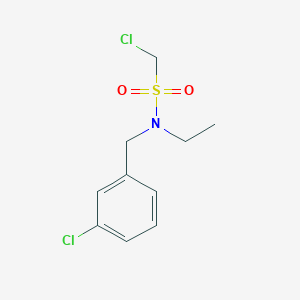

![Methyl 3-[(chlorocarbonyl)oxy]benzoate](/img/structure/B15300996.png)
![(1R)-1-[4-(benzyloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B15301001.png)
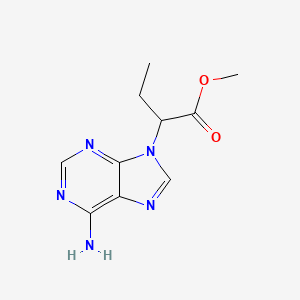
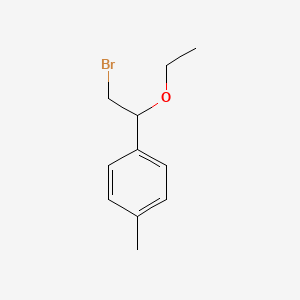
![tert-butyl N-{[1-(3-hydroxypropyl)cyclopropyl]methyl}carbamate](/img/structure/B15301021.png)
